molecular formula C12H13N3O2 B1371907 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propanoic acid

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B1371907
M. Wt: 231.25 g/mol
InChI Key: UBXXNKGTZIZHBO-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-(1-benzyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C12H13N3O2/c16-12(17)7-6-11-9-15(14-13-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17)

InChI Key

UBXXNKGTZIZHBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl azide (2.82 ml, 21.18 mmol) was dissolved in tert-butanol (212 ml) and water (212 ml). Pent-4-ynoic acid (2.078 g, 21.18 mmol) was added followed by copper (II) acetate (385 mg, 2.118 mmol) and sodium L-ascorbate (837 mg, 4.24 mmol) and the reaction mixture was stirred vigorously overnight. Sodium chloride (solid) was added to the reaction mixture followed by EtOAc. The phases separated and the aqueous layer was further extracted with EtOAc. The organic phases were combined, dried over MgSO4 (anh), filtered and evaporated under reduced pressure and dried in a vacuum oven to afford the title compound;
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Quantity
2.078 g
Type
reactant
Reaction Step Two
Quantity
837 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
212 mL
Type
solvent
Reaction Step Five
Quantity
385 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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